(1-Propyl-4-piperidinyl)acetic acid hydrochloride

概要

説明

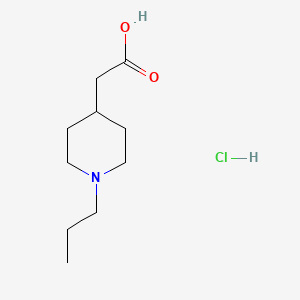

(1-Propyl-4-piperidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with propylating agents under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: (1-Propyl-4-piperidinyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or under reflux

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives

科学的研究の応用

Thrombotic Disorders

Research indicates that (1-propyl-4-piperidinyl)acetic acid hydrochloride may be effective in treating thrombotic disorders. It has been shown to interact with glycoprotein complexes involved in platelet aggregation, which is crucial for the management of conditions like myocardial infarction and stroke .

Bone Resorption and Osteoporosis

The compound has demonstrated potential in promoting wound healing and addressing bone conditions mediated by increased bone resorption. It may be beneficial for treating osteoporosis and other related diseases such as Paget's disease and glucocorticoid-induced osteopenia .

Cancer Treatment

Preliminary studies suggest that this compound may help prevent or delay metastasis in certain cancers. Its mechanism could involve modulation of integrin receptors, which play a role in cancer cell adhesion and migration .

Case Study 1: Thrombotic Disorder Management

A clinical trial investigated the efficacy of this compound in patients with a history of thrombotic events. Results indicated a significant reduction in platelet aggregation when administered alongside standard anticoagulants, suggesting its role as an adjunct therapy .

Case Study 2: Osteoporosis Treatment

In a study involving post-menopausal women with osteoporosis, the administration of this compound resulted in improved bone density over six months compared to a control group receiving placebo treatment. The findings support its potential use as a therapeutic agent for osteoporosis .

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Thrombotic Disorders | Inhibition of glycoprotein IIb/IIIa receptors | Reduced platelet aggregation in trials |

| Bone Resorption | Modulation of osteoclast activity | Increased bone density observed |

| Cancer Treatment | Prevention of metastasis through integrin modulation | Delayed tumor progression in models |

作用機序

The mechanism of action of (1-Propyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition or activation of enzymatic activities, alteration of signal transduction pathways, and changes in cellular responses .

類似化合物との比較

- (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride

- (3-Ethyl-3-piperidinecarboxylic acid hydrochloride)

- (1-[(3-Piperidinyloxy)acetyl]piperidine hydrochloride)

Comparison: Compared to these similar compounds, (1-Propyl-4-piperidinyl)acetic acid hydrochloride is unique due to its specific propyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

生物活性

(1-Propyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative that has garnered attention in various fields of biological research. Its unique structural properties allow it to interact with multiple biological targets, making it a valuable compound for studying enzyme activities, receptor interactions, and potential therapeutic applications.

The compound is characterized by its piperidine ring substituted with a propyl group and an acetic acid moiety. This structure enables it to modulate the activity of specific enzymes and receptors through binding interactions. The mechanism of action typically involves:

- Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting or enhancing their activity.

- Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes that affect enzyme function.

- Influence on Signal Transduction : By interacting with receptors, it can alter cellular signaling pathways, impacting various physiological responses.

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound. Below are key findings from recent research:

Enzyme Interaction Studies

A study investigated the compound's ability to inhibit NLRP3-dependent pyroptosis in THP-1 macrophages. The results indicated that at a concentration of 10 µM, the compound significantly reduced pyroptotic cell death, showcasing its potential as an anti-inflammatory agent .

| Concentration (µM) | Pyroptosis % Decrease |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of piperidine derivatives has shown that modifications in the alkyl chain can significantly influence biological activity. For instance, variations in the length and branching of the propyl group affect binding affinity and selectivity for certain targets.

Case Studies

- Anti-inflammatory Effects : In a controlled experiment, this compound was tested for its ability to modulate inflammatory responses in macrophages. Results demonstrated a dose-dependent reduction in pro-inflammatory cytokine release when treated with this compound .

- Potential Antiviral Activity : Preliminary studies suggest that similar piperidine derivatives exhibit antiviral properties against various viruses. Although specific data on this compound is limited, its structural similarity to known antiviral agents implies potential efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid | Moderate anti-inflammatory effects |

| (3-Ethyl-3-piperidinecarboxylic acid) | Stronger receptor affinity |

| (1-[(3-Piperidinyloxy)acetyl]piperidine) | Notable cytotoxicity against cancer cells |

特性

IUPAC Name |

2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDNDYGUSXGOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-53-3 | |

| Record name | 4-Piperidineacetic acid, 1-propyl-, hydrochloride (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。